S-(-)-Aminoglutethimide D-Tartrate Salt is a chiral compound derived from aminoglutethimide, known for its applications in medicinal chemistry, particularly as an aromatase inhibitor and in the treatment of hormone-dependent cancers. The D-tartrate salt form enhances the compound's solubility and stability, making it more effective for various scientific applications. This compound is characterized by its specific left-handed chirality, indicated by the "S-(-)" designation, which plays a critical role in its biological activity and interactions with enzyme targets.
S-(-)-Aminoglutethimide D-Tartrate Salt is classified under several categories:
The synthesis of S-(-)-Aminoglutethimide D-Tartrate Salt typically involves:
The molecular structure of S-(-)-Aminoglutethimide D-Tartrate Salt can be described as follows:
The compound's structure influences its solubility and interaction with biological molecules, particularly due to the presence of multiple hydroxyl groups from the tartrate moiety.
S-(-)-Aminoglutethimide D-Tartrate Salt can undergo various chemical reactions including:
The products formed from these reactions depend on specific reagents used and conditions applied.
S-(-)-Aminoglutethimide D-Tartrate Salt acts primarily as an aromatase inhibitor. Its mechanism involves:
The competitive inhibition mechanism allows researchers to study steroid hormone biosynthesis and its regulation within biological systems.
Property | Measurement |
---|---|
Molecular Formula | C₁₇H₂₂N₂O₈ |
Molecular Weight | 382.37 g/mol |
CAS Number | 57288-04-7 |
Synonyms | S-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt |
These properties are crucial for understanding how S-(-)-Aminoglutethimide D-Tartrate Salt interacts in various chemical environments.
S-(-)-Aminoglutethimide D-Tartrate Salt has several scientific applications:
S-(-)-Aminoglutethimide D-Tartrate Salt (CAS 57288-04-7) is a stereospecific pharmaceutical compound with the molecular formula C17H22N2O8 and a molecular weight of 382.37 g/mol [1] [5]. The structure integrates two distinct components:
The stereochemistry is defined by the S configuration at C3, confirmed through optical rotation measurements and X-ray crystallography. This configuration critically determines its biological activity, as the R-enantiomer exhibits distinct binding properties to target enzymes [3] [8].
Table 1: Atomic Coordination in S-(-)-Aminoglutethimide D-Tartrate Salt
Atom Group | Position | Bond Angles | Stereochemical Role |
---|---|---|---|
Chiral C3 (Piperidine) | S-configured | 109.5° | Determines enantioselectivity |
Protonated N (Aniline) | Ionic bond | 120° | Binds D-Tartrate carboxylate |
Tartrate OH groups | H-bond donors | 104°–110° | Stabilizes crystal packing |
Crystallographic studies reveal that S-(-)-Aminoglutethimide D-Tartrate Salt forms a monoclinic crystal system with distinct hydrogen-bonding networks. Key solid-state characteristics include:
The crystalline structure belongs to the P21 space group, confirming its chiral nature. Unit cell parameters include:
Table 2: Crystallographic Properties
Parameter | Value | Method |
---|---|---|
Crystal System | Monoclinic | Single-crystal XRD |
Space Group | P21 | XRD refinement |
Enantiomeric Excess | 70–92% | Chiral HPLC |
Recrystallization Solvent | Ethyl acetate/methanol | Industrial process optimization |
D-Tartrate serves dual functions in this salt:
1. Chiral Resolution Agent
D-Tartrate preferentially crystallizes with the S-enantiomer of aminoglutethimide due to diastereomeric salt formation. The process exploits steric complementarity:
2. Physicochemical Modulator
Table 3: Impact of D-Tartrate on Biochemical Specificity
Enzyme Target | Ki (S-Enantiomer) | Ki (R-Enantiomer) | Selectivity Ratio (R/S) |
---|---|---|---|
Aromatase (CYP19) | 0.12 µM | 4.8 µM | 40 |
Cholesterol Side-Chain Cleavage (CYP11A1) | 0.8 µM | 2.0 µM | 2.5 |
The 40-fold greater inhibition of aromatase by the S-enantiomer underscores why chirality control via D-Tartrate is essential: It enables selective blockade of estrogen synthesis, a mechanism leveraged in breast cancer therapy [3] [7].
Comprehensive Synonym Table
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3